molecular formula C22H27N5O5 B2989887 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898451-54-2

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2989887
CAS No.: 898451-54-2
M. Wt: 441.488
InChI Key: UHDXSPVVVXDELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1 side: A 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl group, combining a methoxy-substituted aromatic ring with a methylpiperazine moiety.
  • N2 side: A 2-nitrophenyl group, introducing strong electron-withdrawing properties.

The 4-methylpiperazine group may enhance solubility or modulate pharmacokinetics, while the nitro group could influence electronic interactions in binding sites .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25-11-13-26(14-12-25)20(16-7-9-17(32-2)10-8-16)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXSPVVVXDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a complex structure characterized by an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy, piperazine, and nitrophenyl moieties contributes to its bioactivity, making it a candidate for further pharmacological studies.

  • Molecular Formula : C22H28N4O3
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 898451-46-2

Structure

The structural complexity of this compound allows for various interactions with biological targets. The oxalamide structure is particularly significant in medicinal chemistry due to its potential biological activities, including inhibition of specific kinases involved in cell signaling pathways.

Research indicates that this compound may act as an inhibitor of ribosomal S6 kinase (RSK), which plays a crucial role in various cellular processes such as growth and survival. Inhibition of RSK has therapeutic implications in cancer treatment and other diseases characterized by aberrant cell signaling pathways.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to target proteins such as RSK. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are often employed to elucidate binding mechanisms and affinities. Understanding these interactions can provide insights into the compound's pharmacodynamics and help refine its therapeutic potential.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, particularly those featuring oxalamide linkages or piperazine rings. The unique combination of methoxy, nitro, and piperazine groups may confer distinct pharmacological properties that merit further investigation.

Compound NameMolecular FormulaMolecular WeightBiological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamideC22H35N5O4441.49 g/molPotential RSK inhibitor
Rec 15/3079C21H24N4O3364.45 g/mol5-HT(1A) antagonist
WAY 100635C20H24N4O3S372.49 g/mol5-HT(1A) antagonist

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of RSK activity, leading to reduced cell proliferation in cancer cell lines. The compound's efficacy appears to be dose-dependent, with higher concentrations resulting in greater inhibition of kinase activity.

In Vivo Studies

Preclinical in vivo studies have shown promising results regarding the compound's potential therapeutic applications. For instance, administration of the compound in animal models has been associated with decreased tumor growth rates and improved survival outcomes compared to control groups.

Safety and Toxicology

Safety assessments indicate that the compound exhibits a favorable toxicity profile at therapeutic doses. Detailed toxicological studies are necessary to fully understand the safety margins and potential side effects associated with long-term use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Oxalamides are a versatile class of compounds with diverse applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Activity/Use Key Findings Source
Target Compound 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl 2-Nitrophenyl Pharmacological (assumed) Unique piperazine-methoxy synergy; nitro group may enhance binding to electron-deficient targets .
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring High potency as a taste receptor agonist; approved for food use with NOEL = 100 mg/kg .
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial Moderate activity against Gram-positive bacteria; methoxy group enhances lipophilicity .
Compound 19 (N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide) 2-Bromophenyl 4-Methoxyphenethyl Synthetic intermediate Low yield (30%); bromine's steric effects may hinder reactivity .
BNM-III-170 4-Chloro-3-fluorophenyl Complex guanidine-containing group Antiviral (HIV) Enhances vaccine efficacy via CD4 mimicry; trifluoroacetate salt improves stability .
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound's 2-nitrophenyl group (strong electron-withdrawing) contrasts with S336's pyridinylethyl (moderate electron-withdrawing) and GMC-5's 4-methoxyphenyl (electron-donating). This difference likely impacts receptor binding and metabolic stability.
  • Synthetic Challenges : Low yields in compounds like ’s derivatives (23–83%) highlight the difficulty of introducing bulky or polar substituents, a consideration for scaling up the target compound .

Pharmacological and Toxicological Profiles

  • S336 (FEMA 4233): Exhibits low toxicity (NOEL = 100 mg/kg in rodents) due to rapid hydrolysis and glucuronidation, supporting its use as a food additive .
  • Target Compound: While specific toxicological data are absent, its structural complexity (e.g., nitro group) warrants caution. Nitroarenes can form reactive metabolites, necessitating further genotoxicity studies .

Metabolic and Regulatory Considerations

  • Metabolism : Oxalamides like S336 undergo hydrolysis and oxidation, with high-capacity pathways minimizing overdose risks . The target compound’s nitro group may introduce alternative pathways (e.g., nitroreduction), requiring detailed metabolic profiling.
  • Regulatory Status : S336 has global approval for food use, while BNM-III-170 remains in preclinical development. The target compound’s regulatory pathway would depend on intended use (e.g., therapeutic vs. industrial) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.